2,3-Dimethylcyclohex-2-en-1-amine
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Overview
Description
2,3-Dimethylcyclohex-2-en-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cyclohexene, featuring two methyl groups at the 2nd and 3rd positions and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of 2,3-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
2,3-Dimethylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexan-1-amine: A saturated analog with similar structural features but lacking the double bond.
2,3-Dimethylcyclohex-2-en-1-ol: An alcohol derivative with a hydroxyl group instead of an amine group.
2,3-Dimethylcyclohex-2-en-1-one: A ketone derivative with a carbonyl group instead of an amine group.
Uniqueness
2,3-Dimethylcyclohex-2-en-1-amine is unique due to its specific combination of structural features, including the presence of both methyl groups and an amine group on a cyclohexene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2,3-dimethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-8(9)7(6)2/h8H,3-5,9H2,1-2H3 |
InChI Key |
RZTQSJOBCGCLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)N)C |
Origin of Product |
United States |
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